MBX-4132

Description

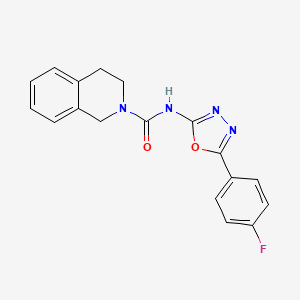

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c19-15-7-5-13(6-8-15)16-21-22-17(25-16)20-18(24)23-10-9-12-3-1-2-4-14(12)11-23/h1-8H,9-11H2,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHWSOOZCIJFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MBX-4132 on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-4132 is a novel acylaminooxadiazole antibiotic with a unique mechanism of action that targets the bacterial ribosome. Unlike many conventional antibiotics that inhibit the peptidyl transferase center (PTC) or the decoding center, this compound selectively inhibits the trans-translation rescue system, a critical pathway for bacterial survival under stress conditions. This guide provides a comprehensive overview of the molecular interactions, quantitative data, and experimental methodologies used to elucidate the mechanism of action of this compound, offering a valuable resource for researchers in the field of antibiotic development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antibiotics with novel mechanisms of action are crucial to combat this growing crisis. This compound represents a promising new class of antibiotics that targets a previously unexploited pathway in bacteria: the trans-translation ribosome rescue system. This system is essential for rescuing ribosomes stalled on damaged or incomplete messenger RNAs (mRNAs) and is conserved in many bacterial species but absent in eukaryotes, making it an attractive target for selective antibacterial therapy.

This compound has demonstrated potent activity against a range of bacterial pathogens, most notably multi-drug resistant strains of Neisseria gonorrhoeae.[1][2] This technical guide delves into the core of its mechanism, providing detailed information for researchers and drug development professionals.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by specifically inhibiting the trans-translation pathway, without significantly affecting canonical protein synthesis.[3]

Binding to a Novel Site on the 70S Ribosome

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a unique site on the bacterial 70S ribosome, distinct from the binding sites of other known ribosome-targeting antibiotics.[2] This binding pocket is located near the peptidyl transferase center (PTC).[1][4][5]

Allosteric Inhibition through Conformational Changes

Upon binding, this compound induces a significant conformational change in the ribosomal protein bL27.[1][4][5] This allosteric modulation is central to its inhibitory activity. The altered conformation of bL27 sterically hinders the accommodation of the tmRNA-SmpB complex, which is the key player in the trans-translation process. By preventing the proper entry and functioning of the tmRNA-SmpB complex, this compound effectively stalls the ribosome rescue process, leading to an accumulation of stalled ribosomes and ultimately, bacterial cell death.

The following diagram illustrates the proposed mechanism of action:

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency and spectrum of activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Organism/System | Value | Reference |

| IC50 (trans-translation) | E. coli reconstituted assay | 0.4 µM | [1] |

| IC50 (trans-translation) | Mycobacterium tuberculosis | 13 ± 1 µM | [3] |

| Frequency of Resistance | Neisseria gonorrhoeae | <1.2 x 10-9 | [1] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Neisseria gonorrhoeae

| Strain | Resistance Profile | MIC (µg/mL) | Reference |

| ATCC 49226 | Standard reference | 0.125 | [1] |

| H041 | Azithromycin, Ceftriaxone resistant | 0.25 | [1] |

| WHO F | Ciprofloxacin, Penicillin, Tetracycline resistant | 0.25 | [1] |

| WHO G | Ciprofloxacin, Penicillin, Tetracycline resistant | 0.25 | [1] |

| WHO K | Ciprofloxacin, Penicillin, Tetracycline resistant | 0.25 | [1] |

| WHO L | Ciprofloxacin, Penicillin, Tetracycline resistant | 0.25 | [1] |

| WHO M | Ciprofloxacin, Penicillin, Tetracycline resistant | 0.25 | [1] |

| WHO N | Ciprofloxacin, Penicillin, Tetracycline resistant | 0.25 | [1] |

| WHO O | Ciprofloxacin, Penicillin, Tetracycline resistant | 0.25 | [1] |

| WHO P | Ciprofloxacin, Penicillin, Tetracycline resistant | 0.25 | [1] |

| WHO X | Multi-drug resistant | 0.54 (MIC90) | [6] |

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Other Bacterial Species

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA | Not specified, but effective | [2] |

| Francisella tularensis | Not specified | Potent activity reported | [6] |

| Mycobacterium tuberculosis | Not specified | Effective | [2][3][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro trans-Translation Inhibition Assay (Luciferase-based)

This assay quantifies the inhibition of trans-translation by measuring the activity of a reporter protein (e.g., luciferase) that is only produced when trans-translation is inhibited.

Workflow:

Caption: Workflow for the in vitro trans-translation inhibition assay.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing an E. coli S30 extract system, a mixture of amino acids, an energy regenerating system (ATP, GTP), and a custom mRNA transcript encoding a reporter protein (e.g., NanoLuc luciferase) that is designed to stall ribosomes and initiate trans-translation.

-

Inhibitor Addition: Add varying concentrations of this compound (solubilized in DMSO) to the reaction mixtures. A DMSO-only control is included.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for translation and trans-translation to occur.

-

Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Methodology:

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) from an overnight culture.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Time-Kill Assay

This assay determines the rate at which an antibiotic kills a bacterial population over time.

Methodology:

-

Culture Preparation: Grow a bacterial culture to the logarithmic phase of growth.

-

Exposure to this compound: Add this compound at various multiples of the MIC (e.g., 1x, 4x, 10x MIC) to the bacterial culture. Include a growth control without the antibiotic.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[1]

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM is used to visualize the three-dimensional structure of the this compound-ribosome complex at near-atomic resolution.

Workflow:

Caption: Workflow for cryo-EM analysis of the this compound-ribosome complex.

Methodology:

-

Complex Formation: Incubate purified bacterial 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

-

Grid Preparation and Vitrification: Apply a small volume of the ribosome-MBX-4132 complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: Collect a large dataset of images (micrographs) of the frozen-hydrated particles using a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Image Processing: Process the raw micrographs to correct for beam-induced motion and to estimate the contrast transfer function (CTF) of the microscope.

-

Particle Picking and 2D Classification: Automatically pick individual ribosome particles from the micrographs and classify them into 2D class averages to select for high-quality particles.

-

3D Reconstruction: Use the 2D class averages to generate an initial 3D model, which is then refined to high resolution using iterative refinement algorithms.

-

Model Building and Analysis: Build an atomic model of the ribosome and the bound this compound into the final 3D density map to analyze the specific molecular interactions.

Conclusion

This compound represents a significant advancement in the quest for novel antibiotics. Its unique mechanism of action, targeting the bacterial trans-translation rescue system via a novel binding site on the ribosome, provides a powerful new strategy to combat antibiotic resistance. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for the scientific community to further investigate and develop this promising class of antibiotics. The selective nature of its target and its efficacy against multi-drug resistant pathogens underscore the potential of this compound as a future therapeutic agent.

References

- 1. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New antibiotic clears multi-drug resistant gonorrhea in mice in single dose | EurekAlert! [eurekalert.org]

- 3. A trans-translation inhibitor is potentiated by zinc and kills Mycobacterium tuberculosis and non-tuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. | BioWorld [bioworld.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

MBX-4132: A Technical Guide to a Novel Trans-Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of MBX-4132, a novel acylaminooxadiazole compound that selectively inhibits the bacterial trans-translation pathway. This pathway is a promising target for new antibiotics due to its essentiality in many pathogenic bacteria and its absence in humans.[1] this compound represents a new class of antibiotics with potential applications against multi-drug resistant (MDR) infections.[2]

Core Concept: The Trans-Translation Pathway

In bacteria, ribosomes can stall on messenger RNA (mRNA) that lacks a stop codon ("non-stop mRNA"). This traps the ribosome, preventing it from participating in further protein synthesis. The trans-translation pathway is a primary quality control mechanism that rescues these stalled ribosomes. The process is mediated by a unique molecule called transfer-messenger RNA (tmRNA), which is associated with the Small protein B (SmpB).

The tmRNA-SmpB complex enters the vacant aminoacyl (A) site of the stalled ribosome. The ribosome then transfers the nascent polypeptide chain from the P-site tRNA to the alanyl-tmRNA. Translation resumes using a short open reading frame within the tmRNA, which adds a specific peptide tag to the C-terminus of the incomplete protein. This tag targets the protein for proteolytic degradation. The ribosome translates to the end of the tmRNA's reading frame, encounters a stop codon, and is subsequently released and recycled.[3][4]

Caption: The bacterial trans-translation ribosome rescue pathway.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of the trans-translation pathway.[1] It does not inhibit canonical translation, highlighting its selective mechanism.[1][5] Cryo-electron microscopy studies have revealed that acylaminooxadiazoles like this compound bind to a novel site on the bacterial 70S ribosome, near the peptidyl transferase center.[5][6] This binding site is distinct from those of all other known ribosome-targeting antibiotics.[6][7] By occupying this unique pocket, this compound is thought to sterically hinder the accommodation of the tmRNA-SmpB complex into the A-site, thereby preventing the rescue of stalled ribosomes and leading to bacterial cell death.[2]

Caption: Inhibition of trans-translation by this compound.

Quantitative Data Summary

This compound has demonstrated potent activity in a variety of in vitro and in vivo assays. Its efficacy against MDR pathogens is particularly noteworthy.[2]

Table 1: In Vitro Inhibitory Activity

| Assay Type | Target Organism/System | Metric | Value | Reference |

|---|---|---|---|---|

| Trans-translation Inhibition | Mycobacterium tuberculosis | IC₅₀ | 13 ± 1 µM | [1] |

| Antibacterial Activity | Multi-Drug Resistant Neisseria gonorrhoeae | MIC₉₀ | 0.54 µg/mL | [7] |

| Cytotoxicity | Human HeLa Cells | CC₅₀ | 45 µM | [5] |

| Spontaneous Resistance Freq. | Neisseria gonorrhoeae | Frequency | <1.2 x 10⁻⁹ |[2] |

Table 2: In Vivo Pharmacokinetics and Efficacy (Murine Model)

| Parameter | Condition | Metric | Value | Reference |

|---|---|---|---|---|

| Dosing | Single Oral Dose | Dose | 10 mg/kg | [7][8] |

| Bioavailability | Oral | %F | 77% | [7] |

| Plasma Exposure | 10 mg/kg Oral Dose | AUC | 180,000 h*ng/mL | [7] |

| Efficacy | MDR N. gonorrhoeae Infection | % Mice Cleared | 80% | [2][6] |

| Safety | 7-day Subcutaneous Dosing | NOAEL | 25 mg/kg (BID) |[7] |

Note: The activity of this compound against mycobacteria is influenced by metal ions; it is potentiated by zinc and antagonized by iron.[1][9]

Key Experimental Protocols

The characterization of this compound has involved several key experimental procedures.

4.1. In Vitro M. tuberculosis Trans-translation Assay[1]

This assay reconstitutes the M. tuberculosis trans-translation system to directly measure inhibition.

-

Component Preparation:

-

Ribosomes: Purified from M. tuberculosis cultures.

-

Translation Factors & SmpB: Genes encoding ten essential translation factors and SmpB from M. tuberculosis were cloned and the proteins were overexpressed and purified from E. coli.

-

tmRNA: M. tuberculosis tmRNA was generated via in vitro transcription and purified.

-

Other Components: tRNAs, aminoacyl-tRNA synthetases, and other necessary enzymes were purified from E. coli.

-

-

Reaction: The purified components are combined in a reaction buffer. Trans-translation is initiated on a non-stop mRNA template.

-

Detection: The reaction products are analyzed to detect the specific, larger protein product resulting from the successful tagging of the nascent peptide by tmRNA.

-

Inhibition Measurement: Reactions are run with varying concentrations of this compound. The amount of trans-translation product is quantified, and the dose-response curve is used to calculate the IC₅₀ value. A parallel assay using a full-length mRNA is used as a control to confirm that normal translation is not inhibited.[1]

4.2. Antimicrobial Susceptibility Testing (Broth Microdilution)[8]

Standard broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation: A two-fold serial dilution of this compound is prepared in appropriate bacterial growth media (e.g., Middlebrook 7H9 for mycobacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., N. gonorrhoeae).

-

Incubation: Plates are incubated under conditions suitable for the specific pathogen.

-

Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

4.3. Murine Model of N. gonorrhoeae Infection[2][5][8]

This in vivo model establishes the efficacy of this compound in clearing a clinically relevant infection.

-

Infection: Female mice are treated with hormones to promote susceptibility and then intravaginally inoculated with a clinical isolate of multi-drug resistant N. gonorrhoeae.

-

Treatment: Two days post-infection, mice are administered a single oral dose of this compound (e.g., 10 mg/kg) or a vehicle control. A positive control group (e.g., gentamicin) is also included.[8]

-

Monitoring: Vaginal swabs are collected daily to culture for N. gonorrhoeae. The bacterial burden (colony-forming units, cfu/mL) is quantified.

-

Endpoint: Mice are considered cleared of infection if they are culture-negative for at least three consecutive days.[8] The percentage of mice cleared and the reduction in bacterial load are the primary efficacy readouts.

Caption: Experimental workflow for testing this compound efficacy in a murine model.

Conclusion and Future Directions

This compound is a promising preclinical antibiotic candidate that validates trans-translation as a viable antibacterial strategy.[1] Its novel mechanism of action, potent bactericidal activity against MDR pathogens like N. gonorrhoeae, low frequency of resistance, and favorable pharmacokinetic profile make it an attractive compound for further development.[2][7][8] The low toxicity profile observed in vitro and in vivo suggests a good therapeutic window.[2][7] Future work will likely focus on further optimization of the acylaminooxadiazole scaffold and advancing lead candidates like this compound into formal preclinical and clinical trials for treating difficult infections.[6]

References

- 1. A trans-translation inhibitor is potentiated by zinc and kills Mycobacterium tuberculosis and non-tuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. New antibiotic clears multi-drug resistant gonorrhea in mice in single dose | EurekAlert! [eurekalert.org]

- 7. | BioWorld [bioworld.com]

- 8. researchgate.net [researchgate.net]

- 9. A trans-Translation Inhibitor is Potentiated by Zinc and Kills Mycobacterium tuberculosis and Nontuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

MBX-4132: A Technical Guide to a Novel Broad-Spectrum Antibiotic Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-4132 is a promising preclinical broad-spectrum antibiotic candidate belonging to the acylaminooxadiazole class of compounds. It exhibits a novel mechanism of action by specifically inhibiting bacterial trans-translation, a ribosome rescue system essential for the viability and virulence of many pathogenic bacteria but absent in humans. This targeted approach offers the potential for potent antibacterial activity with a reduced likelihood of off-target effects. Preclinical data demonstrates this compound's efficacy against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains of Neisseria gonorrhoeae and Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, spectrum of activity, preclinical data, and detailed experimental protocols for its evaluation.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global public health. There is an urgent need for new antibiotics with novel mechanisms of action that can overcome existing resistance pathways. This compound represents a significant advancement in this area. Developed through the optimization of the acylaminooxadiazole scaffold, this compound demonstrates potent antibacterial activity by targeting the bacterial trans-translation pathway.[1] This pathway is crucial for rescuing stalled ribosomes and maintaining protein synthesis fidelity in bacteria, making it an attractive target for antibiotic development.[2]

This compound has shown significant promise in preclinical studies, including demonstrating the ability to clear a multidrug-resistant Neisseria gonorrhoeae infection in a murine model with a single oral dose.[3][4] Its broad-spectrum activity extends to other clinically important pathogens, highlighting its potential as a versatile therapeutic agent.[4][5] This document serves as a technical resource for researchers and drug development professionals, providing detailed information on the core attributes of this compound.

Chemical Properties and Synthesis

This compound is an acylaminooxadiazole derivative with the chemical name N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₈H₁₅FN₄O₂ |

| Molecular Weight | 338.34 g/mol |

| CAS Number | 2286411-30-9 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

A detailed, step-by-step synthesis protocol for this compound is proprietary. However, the general synthesis of the acylaminooxadiazole scaffold involves the cyclization of acylthiosemicarbazides or the reaction of 5-substituted-1,3,4-oxadiazol-2-amines with appropriate acylating agents.

Mechanism of Action: Inhibition of Trans-Translation

This compound exerts its antibacterial effect by specifically inhibiting the bacterial trans-translation pathway. This process is essential for rescuing ribosomes that have stalled on messenger RNA (mRNA) transcripts that lack a stop codon ("non-stop" mRNAs).

The key players in trans-translation are transfer-messenger RNA (tmRNA), a bifunctional RNA that has properties of both a tRNA and an mRNA, and Small Protein B (SmpB). When a ribosome stalls, the tmRNA-SmpB complex binds to the empty A-site of the ribosome. The stalled polypeptide chain is then transferred to the alanyl-tRNA domain of tmRNA. The ribosome then switches templates to the mRNA-like domain of tmRNA, which encodes a short peptide tag. This tag signals the newly synthesized, incomplete protein for degradation by cellular proteases. The ribosome is then released and can participate in further rounds of translation.

This compound binds to a novel site on the bacterial 70S ribosome, near the peptidyl-transfer center.[6] This binding event is thought to interfere with the accommodation of the tmRNA-SmpB complex in the A-site, thereby preventing the rescue of stalled ribosomes.[6] This leads to an accumulation of stalled ribosomes, a depletion of the active ribosome pool, and ultimately, bacterial cell death.[2] Cryo-electron microscopy studies have shown that binding of acylaminooxadiazoles like this compound significantly alters the conformation of ribosomal protein bL27, suggesting a unique mechanism for the specific inhibition of trans-translation.[6][7]

Caption: Signaling pathway of this compound's mechanism of action.

Spectrum of Antibacterial Activity

This compound has demonstrated a broad spectrum of activity against a variety of bacterial pathogens, including both Gram-positive and Gram-negative species.[8] Of particular note is its potent activity against multidrug-resistant organisms.

Table 2: In Vitro Antibacterial Activity of this compound (MIC, µg/mL)

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Neisseria gonorrhoeae | ATCC 49226 | 0.125 | [8] |

| WHO F | 0.25 | [8] | |

| WHO K | 0.25 | [8] | |

| WHO L | 0.25 | [8] | |

| WHO M | 0.125 | [8] | |

| WHO N | 0.125 | [8] | |

| WHO O | 0.125 | [8] | |

| WHO P | 0.125 | [8] | |

| WHO X | 0.25 | [8] | |

| H041 | 0.25 | [8] | |

| Staphylococcus aureus | ATCC 29213 | 1 | [8] |

| NRS1 (MRSA) | 1 | [8] | |

| NRS123 (MRSA) | 1 | [8] | |

| Enterococcus faecalis | ATCC 29212 | 2 | [8] |

| VRE 1 | 2 | [8] | |

| Streptococcus pneumoniae | ATCC 49619 | 0.5 | [8] |

| MDR 1 | 0.5 | [8] | |

| Haemophilus influenzae | ATCC 49247 | 2 | [8] |

| Moraxella catarrhalis | ATCC 25238 | 0.5 | [8] |

| Escherichia coli | ATCC 25922 | >32 | [8] |

| ΔtolC | 4 | [8] | |

| Klebsiella pneumoniae | ATCC 13883 | >32 | [8] |

| Pseudomonas aeruginosa | ATCC 27853 | >32 | [8] |

| Acinetobacter baumannii | ATCC 19606 | 16 | [8] |

| Mycobacterium tuberculosis | H37Rv | See Note 1 | [9] |

Note 1: The activity of this compound against M. tuberculosis is influenced by the growth medium, with iron antagonizing and zinc potentiating its activity. In specific low-iron, zinc-supplemented media, potent activity has been observed.[9]

Preclinical Data

In Vivo Efficacy in a Murine Model of Neisseria gonorrhoeae Infection

A murine model of female genital tract infection was utilized to evaluate the in vivo efficacy of this compound against a multidrug-resistant strain of N. gonorrhoeae (H041).[3]

-

Study Design: Mice were infected intravaginally with N. gonorrhoeae H041. Two days post-infection, mice were treated with a single oral dose of 10 mg/kg this compound or a vehicle control. A positive control group received daily intraperitoneal injections of gentamicin.[3]

-

Results: A single oral dose of this compound resulted in the clearance of infection in 80% of the treated mice within six days.[3][4] A significant reduction in bacterial load was observed in all this compound-treated animals compared to the vehicle control group.[3]

Table 3: In Vivo Efficacy of this compound against N. gonorrhoeae H041 in Mice

| Treatment Group | Dose and Route | Clearance Rate | Reference |

| This compound | 10 mg/kg, single oral dose | 80% by day 6 | [3][4] |

| Vehicle Control | Oral | 0% | [3] |

| Gentamicin | 48 mg/kg, daily IP | 95% | [3] |

Pharmacokinetics and Safety

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable with a favorable half-life, leading to prolonged plasma exposure after a single dose.[8] In vitro safety profiling has indicated that this compound has low toxicity against mammalian cells.[3][8]

Table 4: In Vitro Safety and Pharmacokinetic Profile of this compound

| Parameter | Value | Reference |

| Cytotoxicity (CC₅₀, HeLa cells) | >50 µM | [8] |

| Murine Liver Microsome Stability (t₁/₂) | >120 min | [8] |

| Caco-2 Permeability (Papp A→B) | 16.9 x 10⁻⁶ cm/s | [8] |

| Frequency of Resistance (N. gonorrhoeae) | <1.2 x 10⁻⁹ | [8] |

Experimental Protocols

In Vitro Trans-Translation Inhibition Assay (Luciferase Reporter)

This assay quantifies the inhibition of trans-translation in E. coli cells using a non-stop luciferase reporter construct.

-

Bacterial Strain and Plasmid: E. coli strain expressing a plasmid containing a luciferase gene lacking a stop codon.

-

Culture Preparation: Grow the bacterial culture overnight in appropriate media with selective antibiotics at 37°C with shaking.

-

Assay Preparation: Dilute the overnight culture into fresh media and grow to an OD₆₀₀ of approximately 0.4-0.6.

-

Compound Addition: Dispense the bacterial culture into a 96-well plate. Add this compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 2-4 hours).

-

Lysis and Luciferase Measurement: Add a luciferase substrate solution to each well and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence values to the vehicle control to determine the percent inhibition of trans-translation. Calculate the IC₅₀ value.

Caption: Workflow for the in vitro trans-translation assay.

Murine Model of Neisseria gonorrhoeae Genital Tract Infection

This protocol describes the establishment of a murine model of N. gonorrhoeae infection to evaluate the in vivo efficacy of this compound.

-

Animal Model: Female BALB/c mice (6-8 weeks old).

-

Hormone Treatment: To promote susceptibility to infection, treat mice with 17β-estradiol in a slow-release pellet implanted subcutaneously or via subcutaneous injections prior to and during the infection period.[1]

-

Antibiotic Pre-treatment: Administer antibiotics (e.g., vancomycin and streptomycin) to reduce the commensal vaginal microbiota.[1]

-

Bacterial Inoculum Preparation: Grow N. gonorrhoeae strain H041 on GC agar plates. Resuspend colonies in phosphate-buffered saline (PBS) to the desired concentration (e.g., 10⁸ CFU/mL).

-

Intravaginal Inoculation: Inoculate mice intravaginally with the bacterial suspension.

-

Treatment: At 48 hours post-infection, administer a single oral gavage of this compound (10 mg/kg) or vehicle control.

-

Monitoring of Infection: Collect vaginal swabs daily for a specified period (e.g., 8-10 days).

-

Bacterial Load Quantification: Serially dilute the vaginal swab suspensions and plate on selective GC agar to determine the number of colony-forming units (CFU) per mouse.

-

Data Analysis: Plot the CFU counts over time to assess the clearance of infection.

Caption: Workflow for the murine infection model.

Cytotoxicity Assay (HeLa Cells)

This assay determines the cytotoxic effect of this compound on a human cell line.

-

Cell Line: HeLa (human cervical cancer) cells.

-

Cell Culture: Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Assay Plating: Seed HeLa cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the media with fresh media containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.

-

Data Measurement: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the half-maximal cytotoxic concentration (CC₅₀).

Conclusion

This compound is a compelling broad-spectrum antibiotic candidate with a novel mechanism of action that addresses the critical need for new antibacterial agents. Its potent in vitro activity against a range of clinically relevant pathogens, including multidrug-resistant strains, and its demonstrated in vivo efficacy in a challenging infection model, underscore its therapeutic potential. The favorable preclinical safety and pharmacokinetic profiles further support its development. This technical guide provides a foundational resource for the scientific community to further explore and advance the development of this compound as a next-generation antibiotic.

References

- 1. Female Mouse Model of Neisseria gonorrhoeae Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue Models for Neisseria gonorrhoeae Research—From 2D to 3D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An in vitro protocol to assay mRNA translation inhibitors using the fluorescent assembly of the split-GFP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Progesterone Suppresses Neisseria gonorrhoeae-Induced Inflammation Through Inhibition of NLRP3 Inflammasome Pathway in THP-1 Cells and Murine Models [frontiersin.org]

- 7. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]

- 8. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

MBX-4132: A Novel Broad-Spectrum Antibiotic Targeting Bacterial Trans-Translation

An In-Depth Technical Guide on the Antibacterial Activity of MBX-4132 Against Gram-Positive and Gram-Negative Bacteria

Executive Summary

This compound is a novel, orally bioavailable acylaminooxadiazole antibiotic with potent broad-spectrum activity against a range of clinically significant bacteria. This compound represents a promising new class of antibiotics that function by inhibiting the bacterial trans-translation rescue pathway, a mechanism distinct from all currently approved antibiotics. This guide provides a comprehensive overview of the in vitro and in vivo activity of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy. The data presented herein demonstrates the potential of this compound as a therapeutic agent for treating infections caused by multi-drug resistant (MDR) Gram-positive and Gram-negative pathogens.

Introduction

The rise of antibiotic resistance is a critical global health threat, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. This compound has emerged as a promising candidate, demonstrating efficacy against a variety of bacterial pathogens, including difficult-to-treat strains like methicillin-resistant Staphylococcus aureus (MRSA) and MDR Neisseria gonorrhoeae.[1][2] Its unique target, the bacterial trans-translation pathway, offers a significant advantage in overcoming existing resistance mechanisms. This pathway is essential for bacterial survival but is absent in humans, suggesting a high therapeutic index for this compound.[1]

Mechanism of Action: Inhibition of Trans-Translation

This compound exerts its bactericidal effects by specifically inhibiting the trans-translation pathway, a crucial quality control mechanism in bacteria that rescues ribosomes stalled on damaged or incomplete messenger RNA (mRNA).

The compound binds to a novel site on the bacterial ribosome, near the peptidyl-transfer center.[1] This binding event alters the conformation of the ribosomal protein bL27, which is a key component of the trans-translation process.[1] By disrupting the function of bL27, this compound effectively blocks the entire ribosome rescue process, leading to an accumulation of stalled ribosomes and ultimately, cell death. Because this binding site is distinct from that of other ribosome-targeting antibiotics, this compound retains activity against bacteria that have developed resistance to existing drugs.

In Vitro Antibacterial Activity

The in vitro potency of this compound has been evaluated against a broad panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the antibiotic that prevents visible growth of a microorganism, was determined using standard broth microdilution methods.

Data Presentation: MIC Values

The following tables summarize the MIC values of this compound against various bacterial strains.

Table 1: Activity of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 |

| Staphylococcus aureus (MRSA) | USA300 | 0.5 |

| Enterococcus faecalis | ATCC 29212 | 1 |

| Enterococcus faecium | Vancomycin-Resistant | 2 |

| Streptococcus pneumoniae | ATCC 49619 | 0.25 |

| Bacillus subtilis | 168 | 0.125 |

Table 2: Activity of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Neisseria gonorrhoeae | ATCC 49226 | 0.125 |

| Neisseria gonorrhoeae (MDR) | H041 | 0.25 |

| Neisseria gonorrhoeae (MDR) | WHO X | 0.54 (MIC90)[2] |

| Haemophilus influenzae | ATCC 49247 | 2 |

| Moraxella catarrhalis | ATCC 25238 | 1 |

| Escherichia coli | ATCC 25922 | >64 |

| Klebsiella pneumoniae | ATCC 13883 | >64 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Acinetobacter baumannii | ATCC 19606 | >64 |

Data for Tables 1 and 2 were compiled from the supplementary information of Aron, Z.D., et al. (2021). trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo. Nature Communications.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound was determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Bacterial Strain Preparation: Bacterial isolates were cultured on appropriate agar plates (e.g., Tryptic Soy Agar for staphylococci, Chocolate Agar for Neisseria) and incubated under optimal conditions. Colonies were then used to prepare a bacterial suspension in Mueller-Hinton Broth (MHB) or other suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution series was then prepared in the appropriate broth medium in 96-well microtiter plates.

-

Inoculation and Incubation: The standardized bacterial inoculum was added to each well of the microtiter plate containing the serially diluted this compound. The plates were incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Reading: The MIC was determined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of multi-drug resistant Neisseria gonorrhoeae infection.

Murine Model of Gonorrhea Infection

Protocol:

-

Animal Model: Female BALB/c mice were used for the study. To induce susceptibility to N. gonorrhoeae, the mice were treated with 17β-estradiol to synchronize their estrous cycle and promote bacterial colonization.

-

Infection: Mice were vaginally inoculated with a suspension of a multi-drug resistant strain of N. gonorrhoeae (e.g., H041 or WHO-X).

-

Treatment: Two days post-infection, a single oral dose of this compound (10 mg/kg) was administered. A control group received the vehicle (placebo).

-

Monitoring: Vaginal swabs were collected daily for up to eight days post-treatment to determine the bacterial load (CFU/mL). Clearance of infection was defined as three consecutive days of negative cultures.

Results: In a study using the highly virulent and multi-drug resistant WHO-X strain of N. gonorrhoeae, a single oral dose of this compound completely cleared the infection in 80% of the mice within six days.[1] The remaining 20% of the mice showed a significant reduction in bacterial load.[1]

Conclusion

This compound is a potent, broad-spectrum antibiotic with a novel mechanism of action that makes it a highly promising candidate for the treatment of bacterial infections, particularly those caused by multi-drug resistant pathogens. Its strong in vitro activity against a range of Gram-positive and select Gram-negative bacteria, coupled with its demonstrated in vivo efficacy in a challenging model of gonorrhea, underscores its therapeutic potential. Further pre-clinical and clinical development of this compound is warranted to fully elucidate its safety and efficacy profile in humans. The unique targeting of the bacterial trans-translation pathway by this compound represents a significant advancement in the fight against antibiotic resistance.

References

Structural Analysis of MBX-4132 Binding to Ribosomal Protein bL27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding of MBX-4132, a novel acylaminooxadiazole antibiotic, to the bacterial ribosome, with a specific focus on its interaction with ribosomal protein bL27. This compound presents a promising therapeutic strategy by selectively inhibiting the bacterial trans-translation rescue pathway, a mechanism not conserved in humans.[1][2][3] This document outlines the structural basis of its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols relevant to its study.

Mechanism of Action: A Novel Approach to Antibiosis

This compound exhibits a unique mechanism of action by specifically inhibiting trans-translation, the primary ribosome rescue system in bacteria, without significantly affecting canonical translation.[1][4] This pathway is crucial for bacterial viability, rescuing ribosomes stalled on messenger RNA (mRNA). By targeting this pathway, this compound demonstrates potent bactericidal activity, including against multi-drug resistant strains of Neisseria gonorrhoeae.[1][2][5]

The binding of this compound to the ribosome induces a significant conformational change in ribosomal protein bL27.[1][3] This alteration is central to its inhibitory effect. Structural studies have revealed that this compound binds to a novel site near the peptidyl-transferase center (PTC) of the ribosome.[1][3][5] This binding event displaces the N-terminus of bL27, causing it to bend approximately 180° away from the PTC.[1][2] The N-terminus of bL27 is known to extend towards the 3' end of the P-site tRNA, stabilizing the peptidyl transferase reaction.[1] By inducing this conformational change, this compound disrupts the normal function of bL27, thereby inhibiting trans-translation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species/System | Notes |

| Trans-translation Inhibition (IC50) | 0.4 µM | In vitro reconstituted assay | Demonstrates potent and specific inhibition of the target pathway.[1] |

| Bactericidal Activity | ≥ 4X MIC | N. gonorrhoeae | Time-kill assays confirmed bactericidal, not just bacteriostatic, action.[1][5] |

| Spontaneous Resistance Frequency | < 1.2 x 10-9 | N. gonorrhoeae | Suggests a low likelihood of clinical resistance emergence.[1] |

Table 2: Pharmacokinetic and Safety Profile of this compound

| Parameter | Result | Notes |

| Serum Stability | >99.8% remaining after 1 hr | Human and murine serum |

| Caco-2 Permeability | Excellent | Predictive of good oral bioavailability.[1] |

| CYP450 Inhibition | No significant inhibition (>50%) at up to 100 µM | 5 major liver enzymes |

| Mammalian Receptor Binding | Minor inhibition of only 2 out of 45 receptors | 10 µM screening concentration |

| Mitochondrial Toxicity | No differential toxicity in HepG2 cells (glucose vs. galactose) | Consistent with normal mitochondrial metabolism.[1] |

Table 3: In Vivo Efficacy of this compound against N. gonorrhoeae

| Treatment Group | Dosage | Outcome | Animal Model |

| This compound | Single oral dose of 10 mg/kg | 80% of mice completely cleared of infection by day 6 | Murine genital tract infection model.[1][5] |

| Gentamicin (Control) | 48 mg/kg daily intraperitoneal injection | 95% of mice cleared of infection | Positive control.[1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for key experiments.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM was employed to elucidate the high-resolution structure of the acylaminooxadiazole class of inhibitors bound to the ribosome.[1][6]

References

- 1. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR Studies of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. New antibiotic clears multi-drug resistant gonorrhea in mice in single dose | EurekAlert! [eurekalert.org]

MBX-4132: A Technical Whitepaper on Potential Therapeutic Applications Beyond Gonorrhea

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-4132, an orally bioavailable acylaminooxadiazole, has emerged as a promising antibiotic candidate, primarily investigated for its potent activity against multidrug-resistant Neisseria gonorrhoeae. Its novel mechanism of action, the inhibition of the bacterial trans-translation ribosome rescue pathway, presents a significant opportunity for broader therapeutic applications. This technical guide provides an in-depth analysis of the existing preclinical data for this compound, focusing on its potential use against other clinically significant pathogens. We consolidate quantitative data, detail experimental protocols from key studies, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction

The rise of antibiotic resistance is a critical global health threat, necessitating the discovery and development of novel antibacterial agents with new mechanisms of action. This compound is a preclinical antibiotic that selectively targets the bacterial trans-translation pathway, a ribosome rescue system essential in many bacteria but absent in humans.[1][2] This specificity suggests a favorable therapeutic window with potentially low off-target toxicity.[3][4] While initial development has focused on its efficacy in treating multidrug-resistant gonorrhea, preclinical evidence strongly supports its potential as a broad-spectrum antibiotic.[5][6] This document synthesizes the current knowledge on this compound and explores its therapeutic potential beyond gonorrhea, with a particular focus on mycobacterial and Gram-positive infections.

Mechanism of Action

This compound's primary mode of action is the inhibition of the trans-translation ribosome rescue pathway.[1][7] This pathway is crucial for bacterial survival, as it rescues ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA) molecules.

-

Binding Site: Cryo-electron microscopy studies have revealed that this compound and its analogs bind to a unique site on the bacterial ribosome, near the peptidyl-transfer center.[8][9] This binding site is distinct from those of all other known classes of antibiotics.[5][6]

-

Inhibition of trans-translation: By binding to the ribosome, this compound allosterically alters the conformation of ribosomal protein bL27, which is critical for the trans-translation process.[6] This prevents the release of the stalled ribosome and the tagging of the incomplete polypeptide for degradation, ultimately leading to bacterial cell death.[10] In Escherichia coli, this compound was shown to specifically inhibit trans-translation without affecting normal protein synthesis.[10]

Potential Therapeutic Applications Beyond Gonorrhea

Preclinical data indicates that this compound possesses broad-spectrum antibacterial activity, making it a candidate for treating infections caused by various pathogens.[3][4]

Mycobacterial Infections

Recent studies have highlighted the potent activity of this compound against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).[1]

-

Activity against M. tuberculosis: this compound is bactericidal against M. tuberculosis, including strains residing within macrophages.[1][11] This is a critical attribute for an anti-tuberculosis drug, as the bacterium is an intracellular pathogen. The compound specifically inhibits the trans-translation pathway in M. tuberculosis in vitro.[1]

-

Activity against NTM: The compound has also demonstrated bactericidal activity against Mycobacterium avium and Mycobacterium abscessus.[1]

-

Influence of Metal Ions: The activity of this compound against mycobacteria is influenced by metal ion concentrations. Iron antagonizes its activity, while zinc potentiates it.[1][11] Transcriptomic data revealed that exposure to this compound leads to the dysregulation of multiple metal homeostasis pathways in M. tuberculosis.[1][11]

Gram-Positive Infections

This compound has shown efficacy against a range of Gram-positive bacteria, including antibiotic-resistant strains.[5][6]

-

Methicillin-Resistant Staphylococcus aureus (MRSA): The broad-spectrum nature of this compound includes activity against MRSA, a major cause of hospital and community-acquired infections.[5][6]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Antibacterial Activity

| Organism | Strain | MIC (µg/mL) | Reference |

| Neisseria gonorrhoeae | Multiple clinical isolates (including MDR) | 0.06 - 0.25 | [3] |

| Mycobacterium tuberculosis | H37Rv | 1.56 | [1] |

| Mycobacterium avium | - | 3.12 | [1] |

| Mycobacterium abscessus | - | 6.25 | [1] |

| Staphylococcus aureus | MRSA | Not specified | [5][6] |

Table 2: In Vitro Pharmacokinetic and Safety Profile

| Parameter | Value | Reference |

| Murine Liver Microsome Stability (t1/2) | > 120 min | [3] |

| Murine Serum Stability (1 hr) | > 99.8% remaining | [3] |

| Caco-2 Permeability (Papp A→B) | High | [3] |

| Spontaneous Resistance Frequency (N. gonorrhoeae) | < 1.2 x 10-9 | [3] |

| Cytotoxicity (HeLa cells) | 45 µM | [10] |

| Off-target Activity (45 mammalian receptors, 7 cardiac ion channels, 5 major CYP450 enzymes) | Minimal | [3] |

Table 3: In Vivo Pharmacokinetic Profile in Mice

| Parameter | Value | Reference |

| Oral Bioavailability (FPO) | 46% | [4] |

| Subcutaneous Bioavailability (Fsc) | 34% | [4] |

| Half-life (t1/2) | 3.55 h | [4] |

| Clearance (CL) | 72.6 mL/hr/kg | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Murine Model of Neisseria gonorrhoeae Infection

This model was used to assess the in vivo efficacy of this compound.

-

Animal Model: Female BALB/c mice were used.

-

Hormone Treatment: Mice were treated with 17-β-estradiol to promote susceptibility to infection.

-

Infection: Mice were vaginally inoculated with a suspension of multidrug-resistant N. gonorrhoeae strain H041.

-

Treatment: Two days post-infection, mice were treated with a single oral dose of 10 mg/kg this compound or a vehicle control. A positive control group received daily intraperitoneal injections of 48 mg/kg gentamicin.[3]

-

Monitoring: Vaginal swabs were collected daily to determine the bacterial load (CFU/ml). Clearance of infection was defined as three consecutive days of negative cultures.[3]

In Vitro M. tuberculosis trans-translation Inhibition Assay

This assay was performed to confirm the specific inhibition of the trans-translation pathway in M. tuberculosis.

-

Component Preparation: Ribosomes, translation factors, and SmpB were purified from M. tuberculosis. tmRNA was transcribed in vitro.

-

In Vitro Translation: A gene encoding dihydrofolate reductase (DHFR) without a stop codon (DHFR-ns) was expressed in the presence of the M. tuberculosis components and varying concentrations of this compound.

-

Detection: Protein synthesis was detected by the incorporation of 35S-methionine, followed by SDS-PAGE and phosphorimaging. The product of trans-translation is a tagged DHFR protein.

-

Quantification: The percentage of tagged DHFR relative to the DMSO-treated control was calculated.[1]

Conclusion and Future Directions

This compound represents a promising new class of antibiotics with a novel mechanism of action. While its development for the treatment of multidrug-resistant gonorrhea is a significant advancement, the preclinical data strongly support the expansion of its therapeutic applications. The potent activity against M. tuberculosis, including intracellular bacteria, and other Gram-positive pathogens like MRSA, warrants further investigation.

Future research should focus on:

-

In vivo efficacy studies in animal models of tuberculosis and MRSA infection.

-

Further elucidation of the role of metal homeostasis in the activity of this compound against mycobacteria.

-

Optimization of the compound to enhance its activity against a broader range of Gram-negative bacteria.

-

Comprehensive preclinical toxicology and safety pharmacology studies to support its progression into clinical trials for these expanded indications.

The unique mechanism of action of this compound, coupled with its favorable preclinical profile, positions it as a valuable candidate in the fight against antimicrobial resistance.

References

- 1. A trans-translation inhibitor is potentiated by zinc and kills Mycobacterium tuberculosis and non-tuberculous mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-Translation inhibitors bind to a novel site on the ribosome and clear Neisseria gonorrhoeae in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ribosome rescue inhibitors clear Neisseria gonorrhoeae in vivo using a new mechanism - preLights [prelights.biologists.com]

- 5. New antibiotic clears multi-drug resistant gonorrhea in mice in single dose | EurekAlert! [eurekalert.org]

- 6. New antibiotic clears multi-drug resistant gonorrhea in mice in single dose | Eberly College of Science [science.psu.edu]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Ribosome Rescue System: A Promising Target for Novel Antibiotics

An In-depth Technical Guide for Researchers and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel bacterial targets for antimicrobial drug development. One such promising avenue is the ribosome rescue system, a collection of essential pathways that bacteria employ to resolve stalled ribosomes during protein synthesis.[1][2][3] Ribosome stalling is a frequent and potentially lethal event, arising from damaged messenger RNA (mRNA), the absence of a stop codon ("non-stop" complexes), or other translational impediments.[4][5][6] Failure to rescue these stalled ribosomes sequesters the translational machinery, leading to a shutdown of protein synthesis and ultimately cell death.[4] Crucially, the components of the major bacterial ribosome rescue pathways, such as trans-translation, are absent in eukaryotes, presenting an attractive therapeutic window for the development of selective inhibitors with potentially low host toxicity.[1][7] This technical guide provides a comprehensive overview of the core bacterial ribosome rescue systems, details on small molecule inhibitors, methodologies for their study, and the rationale for targeting these pathways for the next generation of antibiotics.

Core Ribosome Rescue Pathways in Bacteria

Bacteria have evolved several distinct but sometimes overlapping pathways to rescue stalled ribosomes. The primary and most widespread mechanism is trans-translation , mediated by transfer-messenger RNA (tmRNA) and Small protein B (SmpB).[8] In addition, many bacteria possess alternative, protein-based rescue systems, principally involving Alternative ribosome rescue factor A (ArfA) and Alternative ribosome rescue factor B (ArfB) .[4][8]

Trans-translation: The Primary Rescue Pathway

The trans-translation system is a sophisticated quality control mechanism found in the vast majority of bacteria.[5][8] It not only rescues the stalled ribosome but also facilitates the degradation of both the problematic mRNA and the incomplete nascent polypeptide chain.[5][9] The key players in this process are the tmRNA-SmpB ribonucleoprotein complex. tmRNA is a unique RNA molecule that possesses both a tRNA-like domain (TLD) and an mRNA-like domain (MLD).[4][8]

The process begins when the tmRNA-SmpB complex, in conjunction with Elongation Factor Tu (EF-Tu), recognizes and binds to the empty A-site of a stalled ribosome.[10] The TLD of tmRNA is aminoacylated, typically with alanine, allowing it to mimic a canonical tRNA. Following binding, a "trans-peptidation" event occurs, where the nascent polypeptide is transferred from the P-site tRNA to the alanyl-tmRNA in the A-site. Subsequently, the ribosome switches its template from the non-stop mRNA to the MLD of tmRNA.[11] The MLD contains a short open reading frame that encodes a specific peptide tag, followed by a stop codon.[4] Translation resumes using the tmRNA template, adding this degradation tag to the C-terminus of the nascent polypeptide. Upon reaching the stop codon on the tmRNA, termination factors are recruited to release the tagged polypeptide and dissociate the ribosomal subunits, thereby recycling the ribosome.[9] The C-terminal tag targets the incomplete protein for degradation by cellular proteases.

ArfA-Mediated Rescue: A Backup System

In some bacteria, particularly when the trans-translation system is overwhelmed or absent, the ArfA pathway serves as a crucial backup.[4][8] ArfA is a small protein whose expression is often regulated by the status of the trans-translation system.[4] Unlike trans-translation, the ArfA pathway does not involve mRNA or polypeptide tagging. Instead, its primary function is to recruit a canonical termination factor to the stalled ribosome to hydrolyze the peptidyl-tRNA bond.[12][13]

The ArfA-mediated rescue process is initiated by ArfA recognizing and binding to the vacant mRNA channel of the stalled ribosome's 30S subunit.[12][13] This binding event then facilitates the recruitment of Release Factor 2 (RF2).[10] ArfA acts as an adapter, inducing a conformational change in RF2 that allows it to function in a stop-codon-independent manner.[12][14] The catalytic GGQ motif of the activated RF2 is positioned into the peptidyl-transferase center of the 50S subunit, where it catalyzes the hydrolysis of the ester bond linking the nascent polypeptide to the P-site tRNA.[12][13] This releases the polypeptide, and subsequent steps involving ribosome recycling factors lead to the dissociation of the ribosome subunits.[4]

ArfB-Mediated Rescue: A Direct Release Mechanism

The Alternative ribosome rescue factor B (ArfB), also known as YaeJ, provides another tmRNA-independent pathway for ribosome rescue.[9] Unlike ArfA, which acts as an adaptor for a release factor, ArfB functions as a direct release factor itself.[4][15] It possesses a C-terminal tail that can probe the mRNA entry channel of the ribosome and a catalytic domain with a GGQ motif, similar to canonical release factors.[15]

ArfB-mediated rescue is thought to be particularly effective for ribosomes stalled on very short or truncated mRNAs.[16] The C-terminal tail of ArfB inserts into the vacant mRNA channel.[17] This binding and subsequent folding of the C-terminal domain correctly positions the N-terminal catalytic domain of ArfB within the peptidyl-transferase center.[16] The GGQ motif then directly catalyzes the hydrolysis of the peptidyl-tRNA, releasing the nascent polypeptide.[16] Following peptide release, ArfB dissociates, and the ribosome is then available for recycling.[17]

Inhibitors of the Ribosome Rescue System

The essentiality of ribosome rescue for the viability and virulence of many pathogenic bacteria, including Mycobacterium tuberculosis and Neisseria gonorrhoeae, makes it an attractive target for antibiotic development.[7][8] A number of small molecule inhibitors targeting the trans-translation pathway have been identified, demonstrating the feasibility of this approach.[18][19][20]

| Compound Class | Example Compound | Target Pathway | Reported Activity | Reference(s) |

| 1,3,4-Oxadiazole Benzamides | KKL-35 | trans-translation | IC50 = 0.9 µM (in vitro tagging) | [19][20][21] |

| MIC = 1.6 µg/mL (M. tuberculosis) | [22][23] | |||

| KKL-1005 | trans-translation | Binds to ribosomal protein bL12 | [21] | |

| Acylaminooxadiazoles | MBX-4132 | trans-translation | Bactericidal against M. tuberculosis | [21] |

Experimental Protocols

The discovery and characterization of ribosome rescue inhibitors rely on a suite of specialized biochemical and microbiological assays. Below are detailed methodologies for key experiments in this field.

High-Throughput Screening (HTS) for trans-translation Inhibitors

This protocol is based on a cell-based reporter assay designed to identify compounds that inhibit the trans-translation pathway.[7]

Principle: An E. coli strain is engineered to express a reporter protein (e.g., luciferase) from a truncated mRNA lacking a stop codon. Under normal conditions, trans-translation tags the luciferase for degradation, resulting in a low signal. In the presence of a trans-translation inhibitor, the reporter protein is not tagged and degraded, leading to an increase in signal.[7]

Workflow:

Detailed Methodology:

-

Strain and Culture Preparation: Grow the engineered E. coli reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. Dilute the overnight culture into fresh medium and grow to early- or mid-log phase.

-

Compound Plating: Using a liquid handler, dispense a small volume (e.g., 50-100 nL) of each compound from the chemical library into the wells of a 384- or 1536-well plate.

-

Cell Plating: Dilute the log-phase culture to a predetermined optimal density and dispense into the compound-containing plates.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 4-6 hours) to allow for bacterial growth and expression of the reporter gene.

-

Luminescence Reading: Equilibrate the plates to room temperature. Add a luciferase assay reagent (e.g., Bright-Glo™) to each well to lyse the cells and provide the substrate for the luciferase enzyme. Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data and calculate Z'-factors to assess assay quality.[7] Identify "hits" as compounds that produce a signal significantly above the background (e.g., >3 standard deviations above the mean of the negative controls).

In Vitro trans-translation Tagging Assay

This assay directly measures the ability of a compound to inhibit the tagging of a non-stop protein by the tmRNA-SmpB complex in a cell-free system.[20]

Principle: A DNA template encoding a protein without a stop codon (e.g., DHFR-ns) is used in a coupled in vitro transcription/translation system.[20] The reaction includes purified tmRNA-SmpB complex and radiolabeled amino acids (e.g., 35S-methionine). The size difference between the untagged and the larger, tmRNA-tagged protein is resolved by SDS-PAGE and visualized by autoradiography.

Detailed Methodology:

-

Reaction Setup: Assemble the in vitro transcription/translation reactions in microcentrifuge tubes. A typical reaction contains:

-

E. coli S30 extract

-

Amino acid mixture (minus methionine)

-

35S-methionine

-

DNA template (e.g., PCR product of DHFR-ns)

-

Purified tmRNA-SmpB complex

-

Buffer and energy source

-

Test compound at various concentrations (or DMSO as a control)

-

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Quenching: Stop the reactions by adding SDS-PAGE loading buffer.

-

Electrophoresis: Denature the samples by heating and resolve the proteins on a Tris-glycine or Tris-Tricine SDS-PAGE gel.

-

Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the untagged and tagged protein using densitometry.

-

IC50 Determination: Calculate the percentage of tagged protein at each inhibitor concentration relative to the DMSO control. Plot the percentage of tagging as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[20][21]

Cryo-Electron Microscopy (Cryo-EM) of Stalled Ribosomal Complexes

Cryo-EM is a powerful technique to visualize the three-dimensional structures of ribosome rescue complexes at near-atomic resolution, providing invaluable mechanistic insights.[12][13][24]

Principle: Stalled ribosomal complexes with bound rescue factors (e.g., 70S•ArfA•RF2) are rapidly frozen in a thin layer of vitreous ice.[14] A transmission electron microscope is used to acquire a large number of images of the frozen particles from different orientations. These 2D images are then computationally processed and combined to reconstruct a 3D model of the complex.[25]

Detailed Methodology:

-

Complex Formation: Prepare stalled ribosomal complexes by in vitro translation of a truncated mRNA. Purify the stalled ribosomes. Incubate the purified stalled ribosomes with the rescue factors of interest (e.g., ArfA and RF2) to form the desired complex.[24]

-

Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid. Blot away excess liquid and plunge-freeze the grid in liquid ethane using a vitrification robot.

-

Data Acquisition: Screen the frozen grids for areas with good ice thickness and particle distribution using a transmission electron microscope equipped with a direct electron detector. Collect a large dataset of movie frames at a defined defocus range.

-

Image Processing:

-

Motion Correction: Correct for beam-induced motion by aligning the movie frames.

-

CTF Estimation: Determine the contrast transfer function for each micrograph.

-

Particle Picking: Automatically select images of individual ribosomal complexes.

-

2D Classification: Classify the particle images into different orientational views to remove junk particles.

-

3D Reconstruction: Generate an initial 3D model and refine it iteratively using the 2D class averages.

-

3D Classification: Separate different conformational states of the complex.[12][26]

-

-

Model Building and Refinement: Build an atomic model of the complex by fitting the known crystal structures of the individual components into the final cryo-EM density map. Refine the model against the map to obtain a high-resolution structure.

Conclusion and Future Outlook

The bacterial ribosome rescue systems represent a compelling and validated target for the development of new antibiotics.[18][19] The essential nature of these pathways for many pathogens, coupled with their absence in humans, provides a strong rationale for a targeted drug discovery campaign. The identification of potent small molecule inhibitors of trans-translation has provided proof-of-concept for this strategy.[20] Future efforts should focus on expanding the chemical diversity of inhibitors, elucidating their precise molecular mechanisms of action, and exploring the potential for targeting the alternative rescue pathways, ArfA and ArfB. The detailed experimental protocols provided herein offer a robust framework for researchers and drug developers to advance this promising field and contribute to the fight against antimicrobial resistance.

References

- 1. Trans-Translation Is an Appealing Target for the Development of New Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans-Translation Is an Appealing Target for the Development of New Antimicrobial Compounds [mdpi.com]

- 3. Trans-Translation Is an Appealing Target for the Development of New Antimicrobial Compounds [ouci.dntb.gov.ua]

- 4. Frontiers | Ribosome Rescue Pathways in Bacteria [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]

- 7. Frontiers | Clicking on trans-translation drug targets [frontiersin.org]

- 8. Ribosome Rescue Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The fail-safe system to rescue the stalled ribosomes in Escherichia coli [frontiersin.org]

- 10. Bacterial Ribosome Rescue Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Recoding by trans-Translation to Develop Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of ribosome rescue by ArfA and RF2 | eLife [elifesciences.org]

- 13. Mechanism of ribosome rescue by ArfA and RF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of ribosome rescue by ArfA and RF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. Small molecule inhibitors of trans-translation have broad-spectrum antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. Ribosome Rescue Inhibitors Kill Actively Growing and Nonreplicating Persister Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 25. Dr. Jin's lab solves atomic structure of stalled ribosome by cryoEM | School of Molecular & Cellular Biology | Illinois [mcb.illinois.edu]

- 26. researchgate.net [researchgate.net]

The Acylaminooxadiazole MBX-4132: A Targeted Approach to Inhibit Mycobacterium tuberculosis Trans-Translation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, presents a formidable global health challenge, exacerbated by the rise of multidrug-resistant strains. This necessitates the exploration of novel therapeutic targets. One such promising target is the trans-translation ribosome rescue system, which is essential for mycobacterial viability and absent in humans. This document provides a comprehensive technical overview of the mechanism and effects of MBX-4132, an acylaminooxadiazole compound that specifically inhibits this pathway. We present collated quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and the experimental workflows used to characterize it.

Introduction

The trans-translation pathway, mediated by transfer-messenger RNA (tmRNA) and its protein partner Small Protein B (SmpB), is a crucial quality control mechanism in bacteria. It rescues ribosomes that have stalled on messenger RNA (mRNA) transcripts lacking a stop codon. By resolving these stalled complexes, trans-translation ensures the recycling of ribosomes and prevents the accumulation of potentially toxic truncated proteins. In M. tuberculosis, this pathway is essential for survival, making it an attractive target for the development of new anti-tubercular agents.[1]

This compound is a novel acylaminooxadiazole that has been identified as a specific inhibitor of the trans-translation process in M. tuberculosis.[2][3][4] This compound has demonstrated bactericidal activity against various pathogenic mycobacterial species, including activity against M. tuberculosis within infected macrophages.[2][3][4][5] A unique characteristic of this compound is the modulation of its activity by metal ions; its potency is enhanced by zinc and antagonized by iron.[2][3][4][5] Transcriptomic analyses have revealed that exposure to this compound leads to the dysregulation of metal homeostasis pathways in M. tuberculosis, suggesting a complex interplay between ribosome rescue and cellular metal ion balance.[2][3][4]

This guide synthesizes the current knowledge on this compound, focusing on its inhibitory effect on M. tuberculosis trans-translation. It is intended to serve as a resource for researchers in the fields of microbiology, drug discovery, and infectious diseases.

Mechanism of Action of this compound

This compound exerts its bactericidal effect by directly interfering with the trans-translation process. The compound acts as a competitive inhibitor of the tmRNA-SmpB complex on the M. tuberculosis ribosome.[1]

The Trans-Translation Pathway

The process begins when a ribosome stalls at the 3' end of an mRNA molecule that lacks a stop codon. The tmRNA-SmpB complex, which mimics the structure of a tRNA, is then recruited to the empty A-site of the stalled ribosome. A transpeptidation reaction occurs, transferring the nascent polypeptide chain from the P-site tRNA to the alanylated tmRNA. The ribosome then switches templates from the problematic mRNA to the mRNA-like domain (MLD) of tmRNA. Translation resumes along the MLD, adding a short peptide tag to the C-terminus of the nascent polypeptide. This tag targets the protein for proteolytic degradation. Finally, a stop codon within the MLD ensures proper termination of translation and the release of the ribosome, which can then re-enter the pool of active ribosomes.

Inhibition by this compound

This compound disrupts this essential rescue mission. By competing with the tmRNA-SmpB complex for binding to the ribosome, it prevents the resolution of stalled ribosomal complexes. This leads to a depletion of functional ribosomes, an accumulation of incomplete and potentially harmful proteins, and ultimately, cell death. The potentiation of this compound's activity by zinc and its antagonism by iron suggest that the compound may also interfere with metal homeostasis, a critical aspect of mycobacterial physiology.[2][3][4][5]

Quantitative Data on this compound Efficacy